Cyclohexylamine phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

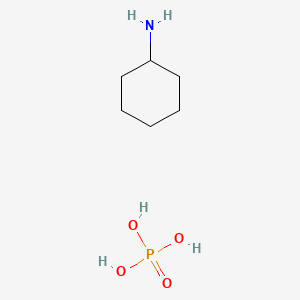

Cyclohexylamine phosphate is a useful research compound. Its molecular formula is C6H16NO4P and its molecular weight is 197.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cyclohexylamine phosphate has several scientific research applications, including use as a termiticide and in chemical synthesis. It can be produced in different salt forms for specific applications .

Synthesis and Properties

- Synthesis Dithis compound is produced by titrating 85% phosphoric acid into a 1M solution of cyclohexylamine in a 2:1 molar ratio and allowing the solution to react for 24 hours. Large crystals form after approximately one week at room temperature . Monothis compound is synthesized by titrating 85% phosphoric acid into neat cyclohexylamine in a 1:1 molar ratio . X-ray crystallography confirms the identity of the product crystals for both mono- and dithis compound .

- Formulations Cyclohexylamine can be prepared as a neat compound or in sugar phosphate salt forms .

Applications

- Termiticide Cyclohexylamine and its hydrogen phosphate salts are effective termiticides . Concentrations at the LD30-LD70 level cause the specific sequential ablation of termite antennae over 3–14 days . Higher concentrations lead to darkening of the distal parts of leg extremities in termites .

- Corrosion Inhibition: Cyclohexylamine is used as a corrosion inhibitor and anti-scaling agent in various industrial and consumer applications .

- Chemical Synthesis: Cyclohexylamine is used in the synthesis of the cyclohexylammonium form of α-zirconium phosphate, with cyclohexylamine loading reaching up to 75% of the ion-exchange capacity . The resulting product, Zr(C6H11NH3)1.5(H)0.5(PO4)2·H2O, has an interlayer distance of 18.4 Å and can be used for ion exchange with nickel(II) ions .

- Biocatalysis: Acinetobacter sp. YT-02 can degrade cyclohexylamine, suggesting its potential use in eliminating cyclohexylamine from the environment. Cyclohexylamine oxidase (CHAO) from Acinetobacter sp. YT-02 shows promise as a biocatalyst in the deracemization of chiral amines for the pharmaceutical industry .

Safety Considerations

Cyclohexylamine is a hazardous compound that requires careful handling :

- It is a flammable liquid and vapor .

- It can cause severe skin burns and eye damage .

- It is harmful if swallowed or in contact with skin .

- It is suspected of damaging fertility or the unborn child .

First Aid Measures

Propiedades

Número CAS |

36011-98-0 |

|---|---|

Fórmula molecular |

C6H16NO4P |

Peso molecular |

197.17 g/mol |

Nombre IUPAC |

cyclohexanamine;phosphoric acid |

InChI |

InChI=1S/C6H13N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5,7H2;(H3,1,2,3,4) |

Clave InChI |

GLDSGGKXZDXGST-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N.OP(=O)(O)O |

SMILES canónico |

C1CCC(CC1)N.OP(=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.